An In-depth Technical Guide to 4-Iodotoluene
An In-depth Technical Guide to 4-Iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodotoluene, also known as p-iodotoluene or 1-iodo-4-methylbenzene, is an aromatic organic compound with the chemical formula C₇H₇I. It is a key intermediate in organic synthesis, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in cross-coupling reactions that are pivotal in pharmaceutical and materials science research.[1]
Chemical and Physical Properties
4-Iodotoluene is a white to light yellow crystalline solid at room temperature.[2] It is insoluble in water but shows good solubility in common organic solvents such as methanol, ethanol, ether, and chlorobenzene.[2] It is important to note that this compound is sensitive to light and should be stored accordingly.
Identifiers and Structure
| Identifier | Value |
| CAS Number | 624-31-7[3] |
| IUPAC Name | 1-iodo-4-methylbenzene[3] |
| Synonyms | p-Iodotoluene, 4-Methyliodobenzene, p-Tolyl iodide[3] |
| Molecular Formula | C₇H₇I[3] |
| SMILES | Cc1ccc(I)cc1[3] |
| InChI | InChI=1S/C7H7I/c1-6-2-4-7(8)5-3-6/h2-5H,1H3[3] |
Physical and Chemical Data
| Property | Value |
| Molecular Weight | 218.04 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 33-35 °C |
| Boiling Point | 211.5 °C |
| Density | 1.678 g/cm³ |
| Flash Point | 90 °C (194 °F) - closed cup |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, ether[2] |
Spectral Data
| Spectroscopy | Data Highlights |
| ¹H NMR (CDCl₃) | Chemical shifts are observed for the aromatic protons and the methyl group protons. |
| ¹³C NMR (CDCl₃) | Resonances corresponding to the seven carbon atoms of the molecule are observed. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 218, with a significant fragment at m/z 91 corresponding to the tolyl cation. |
| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic ring and methyl group, as well as C-I stretching. |
Synthesis of 4-Iodotoluene
A common laboratory synthesis of 4-iodotoluene involves a Sandmeyer-type reaction starting from p-toluidine. The process includes diazotization of the amine followed by reaction with an iodide salt.
Experimental Protocol: Synthesis from p-Toluidine
Materials:
-
p-Toluidine
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Copper powder (catalyst)
-
Sodium Bisulfite
-
Deionized Water
Procedure: [2]
-
Diazotization: In a 250 mL four-neck flask, slowly add p-toluidine (14.2 g, 0.1 mol) to a stirred solution of 98% sulfuric acid (20.6 mL, 0.4 mol) in water (40 mL). Add an additional 80 mL of water. Cool the mixture to 0-5 °C in an ice bath.[2]
-
Slowly add a solution of sodium nitrite (7.1 g, 0.1 mol) in water (15 mL) dropwise, maintaining the temperature between 0-5 °C. After the addition is complete, continue stirring for 30 minutes to complete the diazotization.[2]
-
Iodination: In a separate 250 mL flask, prepare a solution of potassium iodide (19.9 g, 0.12 mol) and a catalytic amount of copper powder (0.1 g) in water (30 mL).[2]
-
Slowly add the previously prepared diazonium salt solution to the potassium iodide solution. An evolution of nitrogen gas will be observed.[2]
-
After the addition is complete, allow the mixture to warm for 30 minutes, then heat at 70-80 °C for an additional 30 minutes. Monitor the reaction by TLC.[2]
-
Work-up: Cool the reaction mixture to room temperature and separate the organic layer. Wash the organic phase sequentially with a hot saturated sodium bisulfite solution (3 x 20 mL) and water (3 x 10 mL).[2]
-
Remove the solvent under reduced pressure to yield 4-iodotoluene as a yellow-brown liquid, which will solidify upon cooling.[2]
Applications in Organic Synthesis
4-Iodotoluene is a versatile building block, particularly in palladium-catalyzed cross-coupling reactions. Its C-I bond is highly reactive towards oxidative addition to Pd(0) catalysts, making it an excellent substrate for Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in the synthesis of biaryls and aryl-alkynes, which are common motifs in pharmaceuticals and electronic materials.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound.
This protocol is a representative procedure based on established methods for similar aryl iodides.[5]
Materials:
-
4-Iodotoluene
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂) or similar Pd(0) precursor
-
A suitable phosphine ligand (e.g., SPhos, PPh₃)
-
A base (e.g., K₂CO₃, CsF)
-
A solvent (e.g., THF, DMF, EtOH/H₂O)
Procedure: [5]
-
To a Schlenk tube, add 4-iodotoluene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).[5]
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.1 mol%) and the phosphine ligand (0.02-0.2 mol%) under a positive flow of inert gas.[5]
-
Add the degassed solvent (e.g., 10 mL of a 1:1 mixture of EtOH/H₂O) via syringe.[5]
-
Heat the reaction mixture at a specified temperature (e.g., 70-100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methyl-1,1'-biphenyl.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Materials:
-
4-Iodotoluene (0.5 mmol)[6]
-
Phenylacetylene (0.6 mmol)[6]
-
Palladium catalyst (e.g., 5% Pd on alumina powder)[6]
-
Copper(I) Iodide (CuI) co-catalyst (e.g., 0.1% Cu₂O on alumina powder)[6]
-
A solvent (e.g., THF-DMA 9:1)[6]
-
An inert atmosphere (Argon)[6]
Procedure: [6]
-
Dissolve 4-iodotoluene (0.109 g, 0.5 mmol) and phenylacetylene (0.062 g, 0.6 mmol) in a 9:1 mixture of THF and DMA (10 mL).[6]
-
Add the palladium catalyst on alumina powder and the copper(I) oxide on alumina powder to the solution.[6]
-
Heat the reaction mixture to 75 °C with stirring under an Argon atmosphere.[6]
-
Monitor the reaction by TLC or UPLC-MS.
-
After the reaction is complete, add water (30 mL) to the mixture and extract with hexane (3 x 30 mL).[6]
-
Combine the hexane layers, wash with brine, and dry over MgSO₄.[6]
-
After evaporation of the solvent, purify the residue by column chromatography on silica gel (hexane:ether:acetone 30:1:2) to yield 4-(phenylethynyl)toluene.[6]
Role in Drug Development
4-Iodotoluene serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][4] A notable example is its use as a starting material in the synthesis of intermediates for Methotrexate, an antimetabolite drug used in the treatment of cancer and autoimmune diseases.[7] The tolyl moiety and the reactive iodine atom allow for the construction of more complex molecular architectures required for therapeutic efficacy.
Safety and Handling
4-Iodotoluene is classified as an irritant. It may cause skin, eye, and respiratory system irritation. It is also harmful if swallowed. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction, involving 4-Iodotoluene.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Iodotoluene | C7H7I | CID 12207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. CN105503511A - Synthesis method of p-iodotoluene serving as methotrexate drug intermediate - Google Patents [patents.google.com]
